4-Pyridoxic acid

Übersicht

Beschreibung

Pyridoxic Acid, also known as 4-Pyridoxic Acid, is a metabolite of Vitamin B6. It is formed in the liver through the oxidation of Pyridoxal, one of the three natural forms of Vitamin B6. Pyridoxic Acid is water-soluble and is excreted in the urine. It plays a crucial role in the metabolism of amino acids, glucose, and lipids, serving as an indicator of Vitamin B6 status in the body .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Pyridoxic Acid can be synthesized through the oxidation of Pyridoxal using aldehyde oxidase in the liver . In laboratory settings, Pyridoxal can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield Pyridoxic Acid.

Industrial Production Methods: Industrial production of Pyridoxic Acid typically involves the microbial fermentation of Pyridoxine (Vitamin B6) using specific strains of bacteria or yeast. The fermentation process is followed by extraction and purification steps to isolate Pyridoxic Acid .

Analyse Chemischer Reaktionen

Reaktionstypen: Pyridoxinsäure unterliegt hauptsächlich Oxidationsreaktionen. Sie wird durch Oxidation von Pyridoxal gebildet und kann in biologischen Systemen auch an Redoxreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat, Wasserstoffperoxid und Aldehyd-Oxidase werden häufig als Oxidationsmittel verwendet.

Reaktionsbedingungen: Diese Reaktionen finden typischerweise bei milden bis mittleren Temperaturen und neutralen bis leicht sauren pH-Werten statt.

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das bei der Oxidation von Pyridoxal entsteht, ist Pyridoxinsäure. Eine weitere Oxidation kann zur Bildung anderer Metaboliten führen, aber Pyridoxinsäure bleibt das Hauptprodukt .

Wissenschaftliche Forschungsanwendungen

Clinical Applications

1.1 Biomarker for Vitamin B6 Status

4-Pyridoxic acid serves as a crucial biomarker for assessing vitamin B6 status in individuals. It is primarily utilized in clinical settings to evaluate nutritional deficiencies or excesses of vitamin B6. The measurement of this compound levels in urine or plasma can help identify individuals at risk for vitamin B6 deficiency, which is linked to various health issues such as neurological disorders and cardiovascular diseases .

1.2 Prognostic Indicator in Cardiovascular Health

Recent studies have indicated that elevated levels of this compound may correlate with increased cardiovascular risk. For instance, a study found that the ratio of this compound to pyridoxine was significantly higher in patients with multiple vascular risk factors, suggesting a shift in vitamin B6 metabolism that could indicate poor cardiovascular outcomes . The area under the curve (AUC) for this ratio was reported as 0.72, demonstrating its potential as a predictive marker for cardiovascular risk .

Research Applications

2.1 Neurodegenerative Disease Studies

Research has begun to explore the role of this compound in neurodegenerative diseases. Its involvement in neurotransmitter synthesis underscores its potential relevance in conditions like Alzheimer's disease and Parkinson's disease. Studies suggest that maintaining adequate levels of vitamin B6 and its metabolites may support cognitive function and mitigate neurodegeneration .

2.2 Diabetes Research

In patients with type 2 diabetes, the plasma levels of this compound have been associated with long-term mortality risks. A study highlighted that high levels of this metabolite were linked to increased mortality rates among diabetic patients, emphasizing its potential as a prognostic tool in diabetes management .

Therapeutic Potential

3.1 Treatment of Metabolic Disorders

Ongoing research is investigating the therapeutic applications of this compound in metabolic disorders. Its role in amino acid metabolism and neurotransmitter synthesis positions it as a candidate for interventions aimed at metabolic syndrome and related conditions .

3.2 Immune Function and Inflammation

Emerging studies suggest that this compound may influence immune response and inflammatory processes. Understanding its role could lead to novel therapeutic strategies for inflammatory diseases, potentially enhancing immune function through dietary or supplemental means .

Data Tables

Case Studies

-

Case Study 1: Vitamin B6 Deficiency Assessment

A clinical trial assessed the vitamin B6 status of endurance athletes using urine samples for this compound analysis. Findings indicated a correlation between low vitamin B6 status and poor athletic performance, suggesting that supplementation could enhance performance metrics . -

Case Study 2: Cardiovascular Risk Prediction

In a cohort study involving patients with angina pectoris, researchers found that plasma levels of this compound were predictive of long-term mortality outcomes, reinforcing its role as a valuable biomarker in cardiovascular health assessments .

Wirkmechanismus

Pyridoxic Acid is one of several vitamers of Vitamin B6, which include Pyridoxine, Pyridoxal, and Pyridoxamine, along with their phosphorylated derivatives . Compared to these compounds, Pyridoxic Acid is unique in its role as the primary catabolic product of Vitamin B6 metabolism. While Pyridoxal 5’-phosphate is the most biologically active form, Pyridoxic Acid serves as a key indicator of Vitamin B6 status and is crucial for understanding the overall metabolism of this vitamin .

Vergleich Mit ähnlichen Verbindungen

Pyridoxinsäure ist eines von mehreren Vitaminen von Vitamin B6, zu denen Pyridoxin, Pyridoxal und Pyridoxamin sowie deren phosphorylierte Derivate gehören . Im Vergleich zu diesen Verbindungen ist Pyridoxinsäure einzigartig in ihrer Rolle als primäres katabolisches Produkt des Vitamin-B6-Stoffwechsels. Während Pyridoxal-5'-phosphat die biologisch aktivste Form ist, dient Pyridoxinsäure als wichtiger Indikator für den Vitamin-B6-Status und ist entscheidend für das Verständnis des gesamten Stoffwechsels dieses Vitamins .

Ähnliche Verbindungen:

- Pyridoxin (Vitamin B6)

- Pyridoxal

- Pyridoxamin

- Pyridoxal-5'-phosphat

- Pyridoxamin-5'-phosphat

- Pyridoxin-5'-phosphat

Jede dieser Verbindungen spielt eine eigene Rolle im Stoffwechsel des Körpers, aber Pyridoxinsäure ist besonders wichtig für ihre Rolle bei der Ausscheidung und Regulation der Vitamin-B6-Spiegel .

Biologische Aktivität

4-Pyridoxic acid (PDA), the primary catabolite of vitamin B6, plays a significant role in various biological processes and serves as a biomarker for several health conditions. This article explores its biological activity, focusing on its metabolic pathways, clinical implications, and potential therapeutic applications.

Overview of this compound

This compound is produced from the metabolism of vitamin B6 (pyridoxine) and is primarily excreted in urine. It is formed through the action of endogenous enzymes such as aldehyde oxidase I and microbial enzymes in the gut. The compound has garnered attention due to its association with renal function and its role as a biomarker for various diseases, particularly those involving vitamin B6 metabolism.

Metabolism and Excretion

The metabolism of vitamin B6 to this compound involves several enzymatic reactions, which can be influenced by dietary intake, renal function, and overall health status. Elevated levels of PDA are often observed in individuals with renal insufficiency, indicating altered vitamin B6 metabolism. The renal clearance of PDA varies among different populations, with studies showing significant differences based on pregnancy status and health conditions.

| Population | Renal Clearance (mL/min) |

|---|---|

| Nonpregnant women | 232 ± 94 |

| Pregnant women | 337 ± 140 |

| Lactating women | 215 ± 103 |

Biomarker for Renal Function

Recent studies have identified PDA as a sensitive biomarker for renal organic anion transporters (OAT1/3). Increased baseline concentrations of PDA have been linked to the administration of probenecid, a known inhibitor of these transporters, and are also elevated in patients with chronic kidney disease (CKD) . This relationship underscores the potential of PDA as a tool for monitoring renal function and drug interactions.

Association with Cardiovascular Risk

Research has demonstrated that the ratio of this compound to pyridoxine can serve as an effective marker for cardiovascular risk. In patients with type 2 diabetes, higher ratios were associated with increased vascular risk scores, indicating that enhanced catabolism of vitamin B6 may be linked to inflammatory processes involved in cardiovascular diseases .

Case Studies

-

Study on Diabetic Patients :

A study involving patients with type 2 diabetes found that the this compound/pyridoxine ratio was significantly higher in those at high risk for vascular complications compared to low-risk individuals. The findings suggested that this ratio could be a reliable indicator of underlying metabolic disturbances related to vitamin B6 . -

Renal Insufficiency Observations :

Another investigation into patients with renal insufficiency revealed markedly elevated plasma levels of PDA, highlighting its role as a metabolic marker during kidney dysfunction. The study emphasized that monitoring PDA levels could provide insights into the severity of renal impairment .

Therapeutic Potential

Given its role in metabolism and disease markers, there is growing interest in the therapeutic applications of this compound. Its ability to reflect changes in vitamin B6 metabolism may pave the way for developing interventions targeting metabolic disorders and enhancing renal health.

Eigenschaften

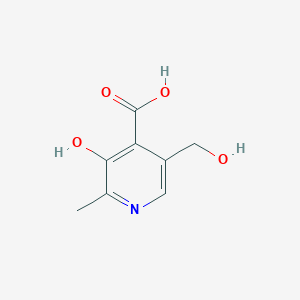

IUPAC Name |

3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c1-4-7(11)6(8(12)13)5(3-10)2-9-4/h2,10-11H,3H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACOUQIXZGNBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861650 | |

| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

82-82-6 | |

| Record name | 4-Pyridoxic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82-82-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyridoxic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41814 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-5-(hydroxymethyl)-2-methylisonicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PYRIDOXIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K18793O8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

247 - 248 °C | |

| Record name | 4-Pyridoxic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000017 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.